1-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine

CAS No.: 933755-68-1

Cat. No.: VC3356489

Molecular Formula: C7H12N2S

Molecular Weight: 156.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933755-68-1 |

|---|---|

| Molecular Formula | C7H12N2S |

| Molecular Weight | 156.25 g/mol |

| IUPAC Name | 1-(2-ethyl-1,3-thiazol-4-yl)ethanamine |

| Standard InChI | InChI=1S/C7H12N2S/c1-3-7-9-6(4-10-7)5(2)8/h4-5H,3,8H2,1-2H3 |

| Standard InChI Key | BDXVMDPFRXPRNX-UHFFFAOYSA-N |

| SMILES | CCC1=NC(=CS1)C(C)N |

| Canonical SMILES | CCC1=NC(=CS1)C(C)N |

Introduction

Structural Information and Chemical Identity

Chemical Composition and Molecular Structure

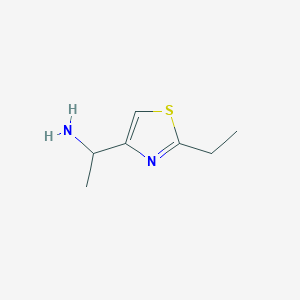

1-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine has a molecular formula of C7H12N2S, indicating the presence of seven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one sulfur atom . The molecular structure features a thiazole ring with an ethyl substituent at position 2 and an ethylamine group at position 4. The specific arrangement of these atoms contributes to the compound's chemical reactivity and potential biological interactions.

The compound has a molecular weight of approximately 156.25 g/mol, which places it in the category of small molecules that may have favorable drug-like properties such as membrane permeability . Its structure can be visually represented through various notation systems including SMILES (Simplified Molecular-Input Line-Entry System) and InChI (International Chemical Identifier), which provide standardized representations of the molecular structure.

Chemical Identifiers and Notation Systems

The compound can be uniquely identified through several standard chemical notation systems, which are crucial for database searching and structure verification. These identifiers include:

These notations precisely define the arrangement of atoms and bonds in the molecule, enabling unambiguous identification across chemical databases and literature. The InChIKey, in particular, serves as a condensed digital representation that facilitates rapid database searching and information retrieval related to this compound.

Physical and Chemical Properties

Physicochemical Characteristics

While detailed experimental physicochemical data for 1-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine is limited in the available literature, certain properties can be inferred from its structure and similar compounds. The presence of the thiazole ring confers aromatic character, while the amine group provides basic properties and potential for hydrogen bonding. These structural features suggest moderate water solubility combined with some lipophilic character.

The compound likely exhibits basic properties due to the presence of the primary amine group, which can accept protons in aqueous solutions. This characteristic would influence its behavior in biological systems, particularly regarding membrane permeability and protein binding. The ethyl substituent on the thiazole ring adds a small lipophilic region that may enhance cell membrane penetration capabilities.

Predicted Collision Cross Section Data

Mass spectrometry techniques, particularly ion mobility spectrometry, can provide valuable information about molecular structure through collision cross section (CCS) measurements. Predicted CCS values for various adducts of 1-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine are presented in the following table:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 157.07939 | 133.1 |

| [M+Na]+ | 179.06133 | 143.0 |

| [M+NH4]+ | 174.10593 | 141.9 |

| [M+K]+ | 195.03527 | 137.4 |

| [M-H]- | 155.06483 | 134.8 |

| [M+Na-2H]- | 177.04678 | 137.6 |

| [M]+ | 156.07156 | 135.2 |

| [M]- | 156.07266 | 135.2 |

These predicted CCS values represent the effective area of the molecule when interacting with a buffer gas during ion mobility measurements, providing insights into its three-dimensional structure and conformational properties . Such data is valuable for analytical method development, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.

Analytical Characterization Methods

Spectroscopic and Spectrometric Analysis

Analytical characterization of 1-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine typically employs various spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, helping to confirm its structure. Mass spectrometry offers precise molecular weight determination and fragmentation patterns that are characteristic of the compound's structural features.

The mass spectrum would be expected to show a molecular ion peak at m/z approximately 156.07 (corresponding to the molecular formula C7H12N2S), with fragment ions reflecting the cleavage of the amine group and fragmentation of the thiazole ring . These analytical data points are crucial for confirming compound identity and purity in research and development contexts.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent valuable techniques for the separation, identification, and quantification of 1-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine. The compound's moderate polarity and molecular weight make it amenable to reversed-phase HPLC methods, typically employing C18 columns with appropriate mobile phase compositions.

The predicted collision cross section data presented earlier suggests compatibility with ion mobility spectrometry techniques, which can be coupled with mass spectrometry to provide enhanced separation and structural characterization. Such hyphenated techniques offer powerful tools for analyzing the compound in complex matrices and monitoring reaction progress during synthesis and purification procedures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume